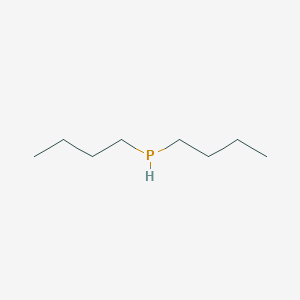

Phosphine, dibutyl-

Description

BenchChem offers high-quality Phosphine, dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLIZOFGXLGHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCPCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061927 | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-72-5 | |

| Record name | Dibutylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"dibutylphosphine chemical properties"

Technical Guide: Dibutylphosphine ( )

CAS: 1732-72-5 | Formula:

Executive Summary

Dibutylphosphine (

Critical Handling Note: Unlike its oxide derivatives,

Physical & Chemical Characteristics[1][2][3][4][5][6][7][8][9][10][11]

The physical profile of dibutylphosphine is defined by its volatility and lipophilicity. The boiling point is significantly lower than its corresponding oxide or acid derivatives due to the absence of strong intermolecular hydrogen bonding in the P(III) state.

Table 1: Physicochemical Data Profile[12]

| Property | Value / Description | Context |

| Physical State | Colorless Liquid | Mobile, oily texture.[1] |

| Boiling Point | 180–186 °C (at 760 mmHg) | significantly lower than |

| Density | ~0.80 g/mL (25 °C) | Less dense than water; phase separates on top. |

| Odor | Pungent, Garlic-like | Detectable at ppb levels; "Stench" hazard. |

| Solubility | Soluble in organic solvents | Miscible with THF, Toluene, Hexane, DCM. |

| pKa (Conjugate Acid) | ~4.5 – 5.5 (Estimated) | Weak base; protonation yields |

| -30 to -50 ppm (Typical) | Upfield shift characteristic of secondary alkylphosphines. |

Chemical Reactivity & Mechanisms[13]

Nucleophilicity and Basicity

The phosphorus atom in

Oxidation Pathway (Air Sensitivity)

Upon exposure to air, dibutylphosphine undergoes rapid, exothermic oxidation. This is not a simple one-step process but involves radical intermediates, often leading to the phosphine oxide (

Mechanism:

-

Initiation:

attacks the P lone pair. -

Propagation: Formation of peroxy-species and insertion of O into the P-H bond.

-

Result: Loss of nucleophilicity and ligand utility.

Metal Coordination

As a ligand,

Synthesis Protocol: Reduction of Chlorodibutylphosphine

The most reliable laboratory method for generating high-purity dibutylphosphine is the reduction of chlorodibutylphosphine (

Experimental Workflow Diagram (DOT)

Caption: Step-by-step reduction workflow for the synthesis of dibutylphosphine from chlorodibutylphosphine.

Detailed Protocol

Safety: Perform all steps in a fume hood using a Schlenk line or glovebox.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with dry Nitrogen or Argon.

-

Solvent Prep: Charge the flask with anhydrous Diethyl Ether or THF (solvent must be sodium/benzophenone distilled or from a solvent purification system).

-

Hydride Addition: Carefully add

(0.6 equiv relative to P-Cl) to the solvent at 0°C. -

Addition: Add chlorodibutylphosphine (

) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain temperature <10°C. -

Reflux: Once addition is complete, warm to room temperature and then reflux gently for 2 hours to ensure complete reduction of the P-Cl bond.

-

Quenching: Cool to 0°C. Carefully quench excess hydride with degassed water or wet ether. Caution: Vigorous

evolution. -

Isolation: Decant the organic layer (under inert gas). Dry over anhydrous

or -

Purification: Distill the liquid under reduced pressure (or atmospheric if strictly inert) to collect pure

(bp 180-186°C). Store under Argon.

Applications in Drug Development & Catalysis

Ligand Precursor for Cross-Coupling

Dibutylphosphine is a precursor for "designer ligands." By reacting the P-H bond with functionalized aryl halides or vinyl systems, researchers create tertiary phosphines (

-

Relevance:

groups provide moderate steric bulk—less than

Atomic Layer Deposition (ALD)

While less common than

Safety & Handling Standards

Trustworthiness Check: If you smell garlic/rotten fish, containment is breached.

-

Pyrophoricity: Assume the liquid is pyrophoric. Keep a bucket of sand or Class D fire extinguisher nearby. Do not use water on phosphine fires.

-

Deactivation: To clean glassware, soak in a dilute bleach (sodium hypochlorite) solution. This oxidizes the phosphine to the safer phosphine oxide/acid species before washing.

-

Storage: Store in a Schlenk flask with a high-vacuum grease seal or a Teflon tap, under positive pressure of Argon. Ideally, store in a glovebox freezer to minimize slow oxidation.

References

A Technical Guide to the Solubility of Dibutylphosphine in Organic Solvents

Introduction

Dibutylphosphine ((C₄H₉)₂PH) is a secondary phosphine that serves as a versatile intermediate and ligand in a multitude of chemical transformations.[1] Its utility in organic synthesis, particularly in the construction of catalysts and functional materials, is intrinsically linked to its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is paramount for reaction design, optimization, and purification processes. This guide provides an in-depth exploration of the theoretical and practical aspects of dibutylphosphine's solubility, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Theoretical Principles Governing Solubility

The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This means that substances with similar polarities and intermolecular force characteristics tend to be miscible.

Molecular Characteristics of Dibutylphosphine

To understand the solubility of dibutylphosphine, we must first examine its molecular structure and inherent chemical properties.

-

Structure: Dibutylphosphine consists of a central phosphorus atom bonded to two butyl groups and one hydrogen atom. The butyl chains are nonpolar hydrocarbon moieties.

-

Polarity: The electronegativity difference between phosphorus (2.19) and hydrogen (2.20) is negligible, resulting in a nonpolar P-H bond. The C-P bonds also exhibit low polarity. Consequently, dibutylphosphine is considered a nonpolar molecule .

-

Intermolecular Forces: The primary intermolecular forces at play in dibutylphosphine are van der Waals forces (specifically, London dispersion forces) , arising from temporary fluctuations in electron distribution. Due to the absence of highly electronegative atoms (like oxygen, nitrogen, or fluorine) bonded to hydrogen, dibutylphosphine is incapable of acting as a hydrogen bond donor . While the lone pair of electrons on the phosphorus atom could theoretically act as a hydrogen bond acceptor, this interaction is very weak.[3]

Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which dibutylphosphine will dissolve. Key solvent properties to consider include:

-

Polarity: Nonpolar solvents, which also primarily exhibit London dispersion forces, will readily interact with and solvate the nonpolar dibutylphosphine molecules.

-

Hydrogen Bonding Capability: Solvents that are strong hydrogen bond donors or acceptors will have a lesser affinity for dibutylphosphine, which cannot reciprocate these strong interactions.

-

Dielectric Constant: Solvents with a low dielectric constant are generally less polar and are therefore better candidates for dissolving nonpolar compounds like dibutylphosphine.

Predicted Solubility of Dibutylphosphine in Common Organic Solvents

The following table provides a predicted qualitative solubility of dibutylphosphine in a range of common organic solvents. It is crucial to note that these are predictions and should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility of Dibutylphosphine | Rationale |

| Hexane | C₆H₁₄ | Nonpolar, Aliphatic | Miscible | "Like dissolves like"; both are nonpolar and interact via London dispersion forces. |

| Toluene | C₇H₈ | Nonpolar, Aromatic | Miscible | Similar nonpolar characteristics. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | The ether's weak polarity does not significantly hinder interaction with the nonpolar phosphine. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble to Miscible | THF is a versatile solvent capable of dissolving a wide range of nonpolar to moderately polar compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble to Miscible | DCM's polarity allows it to dissolve many organic compounds. |

| Chloroform | CHCl₃ | Polar aprotic | Soluble to Miscible | Similar to DCM in its solvent properties. |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble | Expected to be a good solvent due to its moderate polarity. |

| Acetone | (CH₃)₂CO | Polar aprotic | Moderately Soluble | The higher polarity of acetone may lead to slightly lower solubility compared to less polar solvents. |

| Acetonitrile | CH₃CN | Polar aprotic | Sparingly Soluble | The high polarity of acetonitrile makes it a less ideal solvent for nonpolar compounds. |

| Methanol | CH₃OH | Polar protic | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of methanol will not be effectively disrupted by the nonpolar phosphine. |

| Ethanol | C₂H₅OH | Polar protic | Sparingly Soluble to Insoluble | Similar to methanol, hydrogen bonding will limit solubility. |

| Water | H₂O | Polar protic | Insoluble | The highly polar and extensive hydrogen-bonded network of water will not be penetrated by the nonpolar dibutylphosphine. |

Factors Influencing Solubility: A Visual Representation

The solubility of dibutylphosphine is a multifactorial phenomenon. The following diagram illustrates the key factors and their interplay.

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

-

Solvent Preparation: Ensure the chosen organic solvent is anhydrous and degassed to prevent reaction with dibutylphosphine. This can be achieved by standard drying techniques followed by sparging with an inert gas.

-

Apparatus Setup: Perform the experiment in a glovebox or on a Schlenk line. Use oven-dried glassware.

-

Initial Solvent Addition: In a tared, sealed vial equipped with a magnetic stir bar, add a precise volume or mass of the prepared solvent.

-

Incremental Addition of Dibutylphosphine: Using a calibrated syringe, incrementally add small, known volumes or masses of dibutylphosphine to the stirred solvent.

-

Observation: After each addition, vigorously stir the mixture and allow it to equilibrate. Carefully observe the solution for any signs of immiscibility, such as the formation of a second liquid phase or persistent turbidity.

-

Endpoint Determination: The point at which a second phase persists after thorough mixing is considered the saturation point.

-

Calculation: Calculate the solubility based on the total amount of dibutylphosphine added to the known amount of solvent just before the saturation point was reached. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or as "miscible").

-

Temperature Control: For temperature-dependent solubility studies, perform the experiment in a temperature-controlled bath.

Conclusion

Dibutylphosphine is a nonpolar secondary phosphine that is predicted to be highly soluble or miscible in a wide range of nonpolar and weakly polar organic solvents. Its lack of hydrogen bonding capability renders it sparingly soluble to insoluble in polar protic solvents like water and alcohols. Due to the pyrophoric nature of dibutylphosphine, all handling and solubility determinations must be conducted under a strictly inert atmosphere with appropriate safety precautions. The experimental protocol provided in this guide offers a reliable method for researchers to ascertain the precise solubility of dibutylphosphine in solvents relevant to their specific synthetic and developmental needs.

References

-

American Chemical Society. (n.d.). Di-tert-butylphenylphosphine. PubChem. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2023, December 28). Organophosphine. Retrieved January 31, 2026, from [Link]

-

Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved January 31, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphine, dibutyl-. PubChem. Retrieved January 31, 2026, from [Link]

- Fogg, P. G. T. (1983). Phosphine Solubilities.

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved January 31, 2026, from [Link]

-

Stanford University. (n.d.). Information on Pyrophoric Materials. Environmental Health & Safety. Retrieved January 31, 2026, from [Link]

-

Quora. (2019, January 26). Why is there no hydrogen bonding between molecules of water and phosphine? Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2023, October 25). Tributylphosphine. Retrieved January 31, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved January 31, 2026, from [Link]

-

American Chemical Society. (n.d.). Di-tert-butylchlorophosphine. PubChem. Retrieved January 31, 2026, from [Link]

-

Dartmouth College. (n.d.). Pyrophoric Liquids & Solids. Environmental Health and Safety. Retrieved January 31, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 31, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 31, 2026, from [Link]

-

King Saud University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 5). Synthesis, Reactivity, and Coordination Chemistry of Secondary Phosphines. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 6). Predicting the Air Stability of Phosphines. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (2021, February 19). The chemistry of phosphines in constrained, well-defined microenvironments. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Air-stable, fluorescent primary phosphines. Organometallic Chemistry, Volume 39. Retrieved January 31, 2026, from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 31, 2026, from [Link]

-

enzymeCODE. (2025, March 28). The solubility of phosphoric acid in different solvents. Retrieved January 31, 2026, from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved January 31, 2026, from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved January 31, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved January 31, 2026, from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved January 31, 2026, from [Link]

- Google Play Books. (n.d.). A Study of the Solubility of Phosphine in Certain Organic Solvents.

-

University of Babylon. (2024, September 24). Solubility test for Organic Compounds. Retrieved January 31, 2026, from [Link]

Sources

Technical Whitepaper: Electronic and Steric Architectures of Dibutylphosphines

Executive Summary

In the architecture of organometallic ligands, dibutylphosphine exists as a dichotomy. It refers to two distinct isomers—di-n-butylphosphine (DnBP) and di-tert-butylphosphine (DtBP) —which, despite sharing the formula

-

DnBP (

): A sterically flexible, nucleophilic secondary phosphine primarily used as a precursor for ligand synthesis or as a moderate -

DtBP (

): A sterically demanding, electron-rich "super-ligand" capable of stabilizing monoligated

This guide analyzes the electronic and steric divergence of these isomers and provides validated protocols for their application in high-value synthesis.

The Steric Landscape: Cone Angles & Buried Volume

The steric bulk of a phosphine determines the coordination number of the metal center and the rate of reductive elimination. We quantify this using the Tolman Cone Angle (

Comparative Steric Data

The tert-butyl group introduces significant steric pressure compared to the linear n-butyl chain. This forces the phosphine to adopt a conformation that shields the metal center, promoting the formation of highly active, low-coordinate species (e.g., 12-electron complexes).

| Ligand | Formula | Tolman Cone Angle ( | Steric Character | Coordination Preference |

| Di-n-butylphosphine | ~130°* | Flexible / Moderate | ||

| Di-tert-butylphosphine | ~160-165° | Bulky / Rigid | ||

| Tri-tert-butylphosphine | 182° | Extreme Bulk | ||

| Triphenylphosphine | 145° | Standard Benchmark |

*Note: Value approximated from

Visualization: The Ligand Map

The following diagram maps these ligands based on steric bulk (Cone Angle) versus electronic donation (TEP).

Figure 1: Steric-Electronic Map. Note the significant "jump" in bulk and donation moving from n-butyl (green) to t-butyl (blue) variants.

Electronic Profiling: TEP & Basicity

Electronic effects drive the Oxidative Addition (OA) step in catalytic cycles. Alkyl phosphines are strong

Tolman Electronic Parameter (TEP)

The TEP is measured by the IR stretching frequency (

-

: Highly electron-donating. The quaternary carbons of the tert-butyl groups exert a strong inductive (+I) effect.

-

Effect: Facilitates OA of unreactive substrates (e.g., aryl chlorides) by making the Pd center more nucleophilic.

-

- : Strong donor, but less effective than the tert-butyl variant due to lack of bulk-driven orbital overlap optimization and slightly lower inductive accumulation.

Basicity ( )

While TEP measures metal binding,

-

:

-

:

Implication:

Mechanistic Implications in Catalysis

The combination of high sterics and high electron density in DtBP (

The Monoligated Pathway

Unlike

-

Oxidative Addition: The electron-rich

reacts rapidly with Aryl-Cl. -

Transmetallation: The bulk prevents "over-crowding," allowing the nucleophile to enter.

-

Reductive Elimination: Steric bulk destabilizes the

intermediate, accelerating product release.

Figure 2: The Monoligated Catalytic Cycle favored by bulky dialkylphosphines.

Experimental Protocols

Safety: Pyrophoric Handling

Both DnBP and DtBP are pyrophoric liquids (spontaneously ignite in air).

-

Storage: Store under Argon/Nitrogen in a glovebox or Schlenk flask.

-

Neutralization: Rinse glassware with dilute bleach (sodium hypochlorite) to oxidize residual phosphine to the benign phosphine oxide before removing from the hood.

Protocol: Pd-Catalyzed Cross-Coupling using DtBP

This protocol utilizes

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.5 equiv)

- (1.0 mol%)

-

(2.0 - 2.4 mol%) (Note:

- (3.0 equiv)

-

Solvent: THF or Dioxane (degassed).

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk tube and cycle Argon 3x.

-

Solids: Add

, Aryl Chloride, Boronic Acid, and KF under positive Argon flow. -

Ligand Addition:

-

Critical Step: Add solvent via syringe. Then, add

(usually supplied as 10 wt% in hexane/THF) via a gas-tight syringe directly into the solvent. Do not expose the needle tip to air.

-

-

Reaction: Seal and heat to 60°C for 12 hours.

-

Workup: Cool to RT. Dilute with ether, filter through a silica plug (to remove Pd), and concentrate.

Why this works: The 1:1 interaction of

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Di-tert-butylphosphine. Link

Sources

Methodological & Application

"dibutylphosphine in the synthesis of phosphonium salts"

Application Note: Strategic Synthesis of Asymmetric & Functionalized Phosphonium Salts via Dibutylphosphine

Part 1: Core Directive & Executive Summary

The Strategic Value of Dibutylphosphine (

-

Phase Transfer Catalysts (PTCs): Tunable lipophilicity for specific biphasic reactions.

-

Ionic Liquids: Asymmetric cations significantly lower melting points compared to symmetric analogs.

-

Ligand Precursors: Precursors for chiral or sterically tuned phosphine ligands in Pd/Ni-catalyzed cross-couplings.

This guide details the use of dibutylphosphine (

Part 2: Safety & Handling (Critical)

WARNING: Pyrophoric Hazard Dibutylphosphine is a secondary phosphine and is pyrophoric (ignites spontaneously in air) and toxic.[1] It possesses a penetrating, garlic-like odor detectable at ppb levels.

-

Engineering Controls: All transfers must occur in a glovebox (

ppm -

Quenching: Residual phosphine on glassware should be quenched with dilute bleach (sodium hypochlorite) or hydrogen peroxide in a fume hood before removing from the inert atmosphere workflow, if possible, or immediately upon exposure under controlled conditions.

-

PPE: Flame-resistant (FR) lab coat, heavy nitrile gloves (double-gloved), and face shield are mandatory.

Part 3: Mechanistic Logic & Workflow

The synthesis of quaternary phosphonium salts from a secondary phosphine involves a Stepwise Alkylation Strategy .

-

P-Alkylation 1 (Nucleophilic Substitution):

attacks an electrophile ( -

P-Alkylation 2 (Quaternization): The purified tertiary phosphine (

) attacks a second electrophile (

Visualizing the Synthetic Pathway

Caption: Stepwise synthesis of asymmetric phosphonium salts from dibutylphosphine, allowing independent selection of R and R' groups.

Part 4: Experimental Protocols

Protocol A: Synthesis of Tertiary Phosphine Intermediate ( )

Target: Conversion of secondary

Reagents:

-

Dibutylphosphine (

) [1.0 equiv] -

Alkyl Halide (

) [1.05 equiv] (Prefer Bromides or Iodides for faster kinetics) -

Base: Potassium Carbonate (

) [2.0 equiv] or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or Toluene (Degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cycle 3x with Argon/Vacuum.

-

Solvent Prep: Add degassed Acetonitrile (0.5 M concentration relative to phosphine) via cannula.

-

Base Addition: Add

powder against a positive stream of Argon. -

Phosphine Addition: Via syringe, slowly add

. Note: Exothermic.[2] -

Alkylation: Add the Alkyl Halide dropwise.

-

Observation: If using reactive halides (e.g., Benzyl bromide), the reaction may self-heat.

-

Condition: Heat to 60°C for 4–12 hours. Monitor by

NMR (Disappearance of doublet at

-

-

Workup (Anaerobic):

-

Filter off salts under Argon using a Schlenk frit.

-

Remove solvent in vacuo.

-

Crucial: The resulting oil is a tertiary phosphine and is likely air-sensitive. Store under Argon or proceed immediately to Protocol B.

-

Protocol B: Quaternization to Asymmetric Phosphonium Salt

Target: Conversion of

Reagents:

-

Tertiary Phosphine (

) [1.0 equiv] (From Protocol A) -

Second Alkyl Halide (

) [1.1 equiv] -

Solvent: Toluene or Ethyl Acetate (Non-polar solvents often precipitate the product).

Step-by-Step Procedure:

-

Mixing: Dissolve

in Toluene (1.0 M). -

Addition: Add

via syringe. -

Reaction: Heat to reflux (80–110°C) for 12–24 hours.

-

Isolation:

-

The phosphonium salt typically precipitates as a white solid or viscous oil.

-

Cool to 0°C to maximize precipitation.

-

Filter (can often be done in air if the salt is stable, but Schlenk filtration is safer for purity).

-

-

Purification: Wash the filter cake with cold diethyl ether or hexanes to remove unreacted phosphine and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 50°C to remove trace solvents.

Part 5: Data Presentation & Troubleshooting

Table 1: Reactivity Profiles of Alkyl Halides with

| Electrophile Class | Reactivity | Recommended Conditions | Expected Yield | Notes |

| Primary Iodides (e.g., MeI, BuI) | High | 25°C, 2h | >90% | Exothermic; caution with volatile MeI. |

| Primary Bromides (e.g., Benzyl-Br) | High | 40-60°C, 4h | 85-95% | Ideal balance of reactivity/stability. |

| Primary Chlorides | Low | 80-100°C, >12h, NaI cat. | 50-70% | Add NaI (Finkelstein) to accelerate. |

| Secondary Halides | Moderate | 80°C, 24h | 40-60% | Competitive elimination (E2) possible. |

| Tertiary Halides | Very Low | Not Recommended | <5% | Steric hindrance prevents |

Troubleshooting Guide

-

Problem: Product is an oil, not a solid.

-

Cause: Trace solvent or inherent ionic liquid nature.

-

Solution: Triturate (vigorously stir) with anhydrous diethyl ether or pentane for 30 mins. If it remains an oil, it may be a Room Temperature Ionic Liquid (RTIL). Verify by NMR.

-

-

Problem: Low Yield / Unreacted Phosphine.

-

Cause: Oxidation of starting material.

-

Solution: Check

NMR for Phosphine Oxide peak (

-

-

Problem: Formation of Alkenes.

-

Cause: E2 Elimination instead of substitution.

-

Solution: Use a less basic counter-anion or lower temperature. Avoid secondary halides if possible.

-

Part 6: References

-

ChemicalBook. (2025).[8][9] Di-tert-butylphosphine Safety Data Sheet. Retrieved from

-

ACS Catalysis. (2021).[3] Asymmetric Construction of Tertiary/Secondary Carbon–Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition. Retrieved from [3]

-

BenchChem. (2025).[7][10] Technical Support Center: Phosphonium Salt Synthesis Protocols. Retrieved from

-

Organic Chemistry Portal. (2022). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from

-

ResearchGate. (2025). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. Retrieved from

-

Cole-Parmer. (2025).[8] Material Safety Data Sheet - Tri-n-butylphosphine. (Reference for general alkylphosphine handling). Retrieved from

Sources

- 1. louisville.edu [louisville.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Di-tert-butylphosphine SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes & Protocols: The Industrial Utility of Dibutylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylphosphine (Bu₂PH) is a secondary phosphine that serves as a versatile and powerful tool in industrial chemical processes. Characterized by the direct bond between phosphorus and hydrogen, and two butyl groups, its reactivity is dominated by the nucleophilic phosphorus atom and the reactive P-H bond. This guide provides an in-depth exploration of dibutylphosphine's applications, focusing on its role as a ligand in transition metal catalysis and as a precursor for synthesizing a variety of valuable organophosphorus compounds. Detailed protocols, safety considerations, and mechanistic insights are provided to enable researchers to effectively harness the capabilities of this reagent.

Introduction: The Chemical Profile of Dibutylphosphine

Dibutylphosphine is a dialkylphosphine that balances moderate steric bulk with significant electron-donating properties. These attributes make it an effective ligand for various transition metal-catalyzed reactions. Unlike its trialkylphosphine counterparts, the presence of a P-H bond allows dibutylphosphine to participate in a different spectrum of reactions, including deprotonation to form phosphides or oxidative addition. However, like many other phosphines, it is air-sensitive and requires handling under an inert atmosphere to prevent oxidation.

The causality behind its utility lies in the electronic nature of the phosphorus lone pair. Being less sterically hindered than tri-tert-butylphosphine but more electron-rich than triphenylphosphine, dibutylphosphine occupies a valuable middle ground, offering enhanced reactivity for processes like oxidative addition in catalytic cycles.[1]

Physicochemical Properties & Critical Safety Protocols

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | Dibutylphosphane | [2] |

| CAS Number | 1732-72-5 | [2] |

| Molecular Formula | C₈H₁₉P | [2] |

| Molecular Weight | 146.21 g/mol | [2] |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | 184-186 °C | N/A |

| Density | 0.796 g/mL at 25 °C | N/A |

Safety & Handling: A Self-Validating System

Trustworthiness in any protocol begins with safety. Dibutylphosphine and related alkylphosphines are hazardous materials that demand rigorous handling procedures.

-

Pyrophoricity & Air Sensitivity : Dialkylphosphines can be pyrophoric (ignite spontaneously in air), especially when dispersed on high-surface-area materials.[3] All manipulations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE) : Always wear fire-retardant laboratory coats, chemical-impermeable gloves, and tightly fitting safety goggles.[4][5]

-

Spill Management : Spills must be managed immediately. Remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[3] Do not use combustible materials for absorption.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[3][4] The container should be stored under an inert atmosphere.

Core Application: Ligand in Homogeneous Catalysis

Phosphines are ubiquitous as ligands in homogeneous catalysis, primarily because their electronic and steric properties can be finely tuned to control the activity, selectivity, and stability of metal catalysts. Dibutylphosphine is particularly effective in reactions where electron-rich and moderately bulky ligands are required to promote key steps in the catalytic cycle, such as oxidative addition.[6]

Application Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial chemistry. The choice of phosphine ligand is critical for achieving high efficiency, especially with challenging substrates like aryl chlorides.[6] Electron-rich alkylphosphine ligands like dibutylphosphine accelerate the rate-limiting oxidative addition step.

Causality of Component Choice:

-

Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) : Provides the active Pd(0) catalyst.

-

Dibutylphosphine (Ligand) : Stabilizes the palladium center and its electron-donating nature facilitates the oxidative addition of the aryl halide to the Pd(0) complex.

-

Base (e.g., K₃PO₄, Cs₂CO₃) : Activates the boronic acid component for transmetalation.

-

Solvent (e.g., Toluene, Dioxane) : A non-polar aprotic solvent is typically used to solubilize the reactants. Degassing is crucial to prevent phosphine oxidation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

Inert Atmosphere Setup : Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon.

-

Reagent Addition : To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%), phenylboronic acid (2.2 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol).

-

Solvent and Substrate Addition : Add 10 mL of degassed toluene. Stir the mixture for 10 minutes. Add 4-chlorotoluene (2.0 mmol) and dibutylphosphine (0.04 mmol, 2 mol%) via syringe.

-

Reaction : Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup : Cool the reaction to room temperature. Quench with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.

Expected Outcome & Troubleshooting:

-

Expected Yield : >85%

-

Low Yield : May indicate insufficient inerting (phosphine oxidation), impure reagents, or insufficient reaction time. Ensure the solvent is thoroughly degassed and the base is anhydrous.

-

Side Products : Homocoupling of the boronic acid can occur. This can sometimes be suppressed by adjusting the base or catalyst loading.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Application as a Nucleophilic Reagent & Precursor

The P-H bond in dibutylphosphine is moderately acidic and reactive, allowing it to act as a nucleophile or be deprotonated to form a highly nucleophilic phosphide. This reactivity is central to synthesizing more complex organophosphorus compounds.

Application Protocol 4.1: Synthesis of Tributylphosphine via Alkylation

Tributylphosphine is an important ligand and reagent in its own right. It can be synthesized from dibutylphosphine by leveraging the nucleophilicity of the corresponding phosphide.

Causality of Component Choice:

-

Dibutylphosphine : The starting secondary phosphine.

-

Strong Base (e.g., n-Butyllithium) : Required to deprotonate the P-H bond, forming the lithium dibutylphosphide intermediate. This step is critical as dibutylphosphine itself is not sufficiently nucleophilic for this Sₙ2 reaction.

-

Alkylating Agent (e.g., 1-Bromobutane) : The electrophile that reacts with the nucleophilic phosphide.

-

Aprotic Solvent (e.g., THF, Diethyl Ether) : Anhydrous and aprotic solvents are essential to prevent quenching the strong base and the phosphide intermediate.

Experimental Protocol: Synthesis of Tributylphosphine

-

Inert Atmosphere Setup : In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve dibutylphosphine (10 mmol) in 50 mL of anhydrous THF.

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise via the dropping funnel over 20 minutes. The solution may change color, indicating phosphide formation.

-

Alkylation : After stirring for 30 minutes at -78 °C, add 1-bromobutane (11 mmol) dropwise.

-

Reaction & Quench : Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow, dropwise addition of degassed water (10 mL).

-

Workup : Extract the mixture with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification : Remove the solvent by rotary evaporation. The resulting crude tributylphosphine can be purified by vacuum distillation.

Workflow Diagram: Synthesis of Tributylphosphine

Caption: A step-by-step workflow for the synthesis of tributylphosphine.

Application Protocol 4.2: Synthesis of Dibutylphosphine Oxide

Dibutylphosphine oxide (Bu₂P(O)H) is a stable, versatile intermediate used in various transformations, including as a precursor to other phosphine ligands and in coupling reactions.[7][8] It is prepared by the controlled oxidation of dibutylphosphine.

Experimental Protocol: Controlled Oxidation to Dibutylphosphine Oxide

-

Setup : In a round-bottom flask with a stir bar, dissolve dibutylphosphine (10 mmol) in 50 mL of dichloromethane.

-

Oxidation : Cool the solution to 0 °C in an ice bath. Slowly bubble a gentle stream of dry air or oxygen through the solution via a needle. CAUTION : This reaction is exothermic and over-oxidation can occur. The rate of gas addition must be carefully controlled.

-

Monitoring : Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for Bu₂PH (approx. -80 ppm) will be replaced by the signal for Bu₂P(O)H (approx. +25 ppm, with a large ¹J(P,H) coupling constant).

-

Workup : Once the reaction is complete, stop the gas flow and remove the solvent under reduced pressure to yield the crude dibutylphosphine oxide, which can be used directly or purified by distillation or chromatography.

Summary and Future Outlook

Dibutylphosphine is a foundational reagent in organophosphorus chemistry with significant industrial relevance. Its utility as both a tunable ligand for catalysis and a precursor for a wide array of other phosphorus compounds, including phosphine oxides and tertiary phosphines, ensures its continued importance. Future applications may see the development of novel catalytic systems based on dibutylphosphine derivatives for green and sustainable chemical processes, as well as its use in the synthesis of advanced materials and functional molecules for the pharmaceutical and agrochemical industries.

References

- Tic, W. J., & Żółtański, A. (2015). Phosphine Ligands for the Hydroformylation of Allyl Alcohol.

-

Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling. Retrieved from [Link]

- Wang, J., et al. (2023). A new transforming mode of carboxylic acids: metal-free bis- and deoxy-phosphorylation by P(O)–H compounds. Chemical Science.

-

PubChem. (n.d.). Phosphine, dibutyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]

-

OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-n-butylphosphine, 95%. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Phosphine, dibutyl- | C8H19P | CID 74419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Dibutylphosphine Complexes in Catalysis

As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges with the stability of homogeneous catalysts. Dibutylphosphine complexes, while effective, are particularly sensitive to their experimental environment. This guide is designed to move beyond simple procedural lists and provide a deeper understanding of the factors governing the stability of these catalysts. We will explore common failure modes, offer systematic troubleshooting protocols, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when working with dibutylphosphine-ligated metal catalysts.

Q1: What are the primary degradation pathways for dibutylphosphine complexes?

The instability of these complexes typically originates from a few well-understood chemical processes.[1]

-

Phosphine Ligand Oxidation: Dibutylphosphine is an electron-rich alkylphosphine, making it highly susceptible to oxidation by trace oxygen to form the corresponding phosphine oxide.[1][2] This oxidation alters the electronic properties of the ligand, reducing its ability to stabilize the metal center and often leading to complete catalyst deactivation.[1] This is one of the most common deactivation pathways.[1]

-

P-C Bond Cleavage: The bond between the phosphorus atom and one of the butyl chains can be cleaved.[1] This process can be promoted by the metal center itself and leads to the irreversible decomposition of the ligand and the catalyst.[1]

-

Ligand Dissociation and Metal Agglomeration: The dibutylphosphine ligand can dissociate from the metal center. While this is often a required step in a catalytic cycle, irreversible dissociation can lead to the formation of inactive metal species, such as palladium black, through agglomeration.[1][3]

Q2: How do the properties of the dibutyl groups influence catalyst stability?

The two butyl groups are not just passive substituents; their steric and electronic nature is critical to the catalyst's behavior.

-

Electronic Effects: As alkyl groups, the butyl chains are electron-donating, which increases the electron density on the phosphorus atom and, subsequently, the metal center. This strengthens the metal-phosphine bond.[1] However, this high electron density also makes the phosphine more susceptible to oxidation compared to arylphosphines.[4]

-

Steric Effects: While not as bulky as ligands like tricyclohexylphosphine or t-butylphosphine, the butyl groups provide a moderate steric profile. This bulk can help stabilize the metal center and facilitate key steps like reductive elimination in cross-coupling reactions.[5] However, insufficient steric bulk may not adequately protect the metal center from forming inactive bridged dimers or from decomposition pathways.[1]

Q3: What are the common visual and performance-based signs of catalyst decomposition?

Observing your reaction closely can provide early warnings of catalyst instability.

-

Visual Indicators: A common sign is a color change, often a darkening of the reaction mixture. The formation of a black precipitate is a classic indicator of metal agglomeration (e.g., palladium black), suggesting ligand dissociation has occurred.[1]

-

Performance Indicators: The most direct evidence comes from reaction monitoring. A stall in product formation, a decrease in conversion over time, or a loss of selectivity are strong indicators of catalyst deactivation.[6][7] Poor reproducibility between runs, even with identical setups, often points to an underlying stability issue.

Q4: Which analytical techniques are most effective for monitoring the stability of my catalyst?

To diagnose stability issues, a combination of techniques is often necessary.

-

³¹P NMR Spectroscopy: This is the most direct method for observing the state of the phosphine ligand. The appearance of a new peak corresponding to dibutylphosphine oxide (typically around +40 to +50 ppm) is definitive proof of ligand oxidation.

-

Reaction Kinetics Monitoring (GC/HPLC): Tracking reactant consumption and product formation over time provides a clear picture of the catalyst's activity. A plateau in the kinetic curve before the reaction reaches completion is a sign of deactivation.

-

Thermal Analysis (TGA): Thermo-Gravimetric Analysis can be used to assess the thermal stability of an isolated complex by determining the temperature at which mass loss (due to ligand decomposition or dissociation) occurs.[8]

Troubleshooting Guides

This section provides structured, in-depth protocols to diagnose and resolve specific experimental problems.

Problem 1: Rapid Catalyst Deactivation at Elevated Temperatures (>80 °C)

High temperatures, while often necessary for reaction kinetics, can dramatically shorten the lifespan of a catalyst. The issue often manifests as a reaction that starts quickly but stops prematurely.

Primary Suspected Causes:

-

Accelerated Ligand Degradation: Oxidation and P-C bond cleavage rates increase significantly with temperature.

-

Thermal Degradation (Sintering): At high temperatures, ligand dissociation can be followed by the irreversible agglomeration of metal centers into inactive nanoparticles.[7][9]

-

Solvent-Induced Destabilization: Non-coordinating solvents may fail to stabilize coordinatively unsaturated intermediates that are more prevalent at higher temperatures, leading to aggregation.[3][10]

-

Step 1: Rigorous Atmosphere Control Verification

-

Rationale: The partial pressure of oxygen, even at ppm levels, becomes more problematic at higher temperatures. Dibutylphosphine's susceptibility to oxidation is the most common failure mode.[1]

-

Action:

-

Ensure your solvent is thoroughly deoxygenated. Use a freeze-pump-thaw technique (at least 3 cycles) or sparge with high-purity argon or nitrogen for at least 30 minutes.

-

Utilize a glovebox for the preparation of the catalyst solution and reaction setup.

-

If a glovebox is unavailable, use Schlenk techniques with a positive pressure of inert gas throughout the experiment. Ensure all glassware is oven-dried and cooled under vacuum before use.

-

-

-

Step 2: Solvent and Temperature Optimization Study

-

Rationale: The choice of solvent is critical. While often viewed simply as a medium, solvents can interact with and stabilize catalytic intermediates.[11][12] A systematic study can find a balance between reaction rate and catalyst lifetime.

-

Action:

-

Design a small array of experiments to test different solvents and temperatures.

-

Include a more coordinating solvent (e.g., THF, Dioxane) in your screen, as these can sometimes stabilize the active species and prevent aggregation.[3]

-

Run the reaction at a lower temperature (e.g., 60 °C, 70 °C) to establish a baseline for catalyst stability. Compare the final conversion and reaction profile to the high-temperature run.

-

-

| Entry | Solvent | Temperature (°C) | Time to 50% Conversion (h) | Final Conversion (%) | Observations |

| 1 | Toluene | 100 | 0.5 | 55 | Black precipitate after 1h |

| 2 | Toluene | 80 | 1.5 | 95 | Solution remains homogeneous |

| 3 | Dioxane | 100 | 1.0 | 98 | Solution remains homogeneous |

| 4 | Dioxane | 80 | 2.5 | >99 | Solution remains homogeneous |

This table illustrates how lowering the temperature (Entry 2 vs. 1) or switching to a more coordinating solvent (Entry 3 vs. 1) can dramatically improve catalyst stability and final yield.

Problem 2: Poor Reproducibility and Inconsistent Catalytic Performance

You run the same reaction twice under what you believe are identical conditions, but get significantly different results (e.g., 95% yield on Monday, 40% on Tuesday).

Primary Suspected Causes:

-

Trace Contaminants: Solvents, reagents, or the inert gas supply may contain variable amounts of catalyst poisons like water, oxygen, or peroxides.[11]

-

Ligand Integrity: The dibutylphosphine ligand itself may have partially oxidized during storage.[2] Air-stability of phosphines is a known issue.[4]

-

Inconsistent Pre-catalyst Activation: If an in-situ activation step is required, slight variations in temperature, time, or reagent stoichiometry can lead to different amounts of the active catalyst being formed.[3]

-

Step 1: Scrutinize and Standardize All Inputs

-

Rationale: The catalyst is highly sensitive to its environment. Small, unnoticed variations are the most common source of irreproducibility.

-

Action:

-

Solvents: Use a freshly purified solvent from a single, trusted source for a series of runs. Pass the solvent through an activated alumina column immediately before use to remove trace water and peroxides.

-

Reagents: Use reagents from the same manufacturing lot. If a base is used (e.g., K₃PO₄), ensure it is finely ground and dried under high vacuum with heating before use.

-

Inert Gas: Check the quality of your inert gas line. An in-line oxygen trap is highly recommended.

-

-

-

Step 2: Perform a Ligand Quality Control Check

-

Rationale: Dibutylphosphine is air-sensitive. If it has been stored improperly or for a long time, a significant portion may have converted to the inactive phosphine oxide.

-

Action:

-

Prepare a small sample of your dibutylphosphine ligand in an NMR tube under an inert atmosphere (e.g., in a glovebox).

-

Acquire a ³¹P{¹H} NMR spectrum. A single sharp peak around -32 ppm (relative to H₃PO₄) indicates a pure ligand.

-

The presence of a second peak around +48 ppm indicates the presence of dibutylphosphine oxide. If this peak is significant (>5%), the ligand should be purified or replaced.

-

-

-

Step 3: Implement a Standardized Operating Procedure (SOP) for Catalyst Preparation

-

Rationale: Removing variability from the catalyst preparation step is crucial for reproducibility.

-

Action:

-

Write a detailed, step-by-step SOP for preparing the stock solution of the catalyst.

-

Specify the order of addition (e.g., always add ligand to the metal precursor, not the other way around).

-

Specify the time and temperature for pre-formation or activation, and adhere to it strictly for every run. Use a temperature-controlled heating mantle or oil bath.

-

-

Problem 3: Complete Reaction Failure or Rapid Poisoning

The reaction fails to start, or starts and then dies within minutes, even under thermally mild conditions. This often indicates the presence of a potent catalyst poison.

Primary Suspected Causes:

-

Chemical Poisoning: Impurities in the feedstock or solvent that bind strongly and irreversibly to the metal center, blocking the active sites.[7][13] Common poisons include sulfur compounds, halides, and strongly coordinating species.[9]

-

Product Inhibition/Poisoning: The reaction product or a byproduct may be a strong ligand for the metal center, sequestering the catalyst in an inactive state.[3]

-

Substrate-Related Inhibition: Certain functional groups on the substrate itself may coordinate too strongly to the catalyst, preventing turnover.[14]

-

Step 1: Systematic Identification of the Poisoning Source

-

Rationale: To solve poisoning, you must first identify the poison's source. This is achieved by systematically isolating and testing each component of the reaction.

-

Action:

-

Control Run: Run the reaction with a trusted, pure substrate and solvent to confirm the catalyst system is active.

-

Substrate Test: If the control works, run the reaction again with the problematic substrate but with the trusted solvent. If it fails, the substrate or impurities within it are the cause.

-

Solvent Test: If the control works, run the reaction with the trusted substrate in the problematic solvent. If it fails, the solvent is contaminated.

-

Stoichiometric NMR Experiments: To test for product inhibition, mix the isolated product with the active catalyst in an NMR tube and observe if ligand dissociation or complex decomposition occurs.

-

-

-

Step 2: Feedstock Purification

-

Rationale: Once the source is identified, the poison must be removed before the reaction.

-

Action:

-

Substrates: Recrystallize solid substrates or distill liquid substrates. Passing a solution of the substrate through a plug of activated carbon, alumina, or silica can also remove polar, poisoning impurities.

-

Solvents: As described previously, distill solvents or pass them through a purification column.

-

-

References

- improving the stability of phosphine-ligated metal c

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. (URL: )

- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov

- Introduction to Chemical Adsorption Analytical Techniques and their Applications to C

- Catalyst Activity Detection - C

- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing). (URL: )

- Malvern Panalytical - Analytical technologies for catalyst manufacture and research. (URL: )

- The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C. (URL: )

- Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes | Request PDF - ResearchG

- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C

- Grubbs c

- Synthetic strategies towards phosphine ligands suitable for further...

- Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonyl

- Ligand design for cross-couplings: phosphines - YouTube. (URL: )

- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL: )

- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: )

- Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: )

- Effect of solvent on reaction at different temperatures a,b | Download Table - ResearchG

- rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing). (URL: )

- Catalyst Deactivation, Poisoning and Regener

- Assessing the influence of phosphine substituents on the catalytic properties of self-stabilised digold(i) complexes with supporting ferrocene phosphinonitrile ligands - New Journal of Chemistry (RSC Publishing). (URL: )

- Hydrophosphination Catalysis with CHEM21 Solvents - ChemRxiv. (URL: )

- Predicting the Air Stability of Phosphines | Request PDF - ResearchG

- Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands | Request PDF. (URL: )

- Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and C

- Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements - Catalysis Science & Technology (RSC Publishing). (URL: )

- Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Prepar

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 8. longdom.org [longdom.org]

- 9. ammoniaknowhow.com [ammoniaknowhow.com]

- 10. Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Validation & Comparative

31P NMR Analysis of Dibutylphosphine Complexes: A Technical Comparison Guide

Topic: 31P NMR Analysis of Dibutylphosphine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of dibutylphosphine (DBP) ligands—specifically distinguishing between the linear di-n-butylphosphine (

Secondary phosphines are critical precursors in the synthesis of pincer complexes and cross-coupling catalysts. However, their high susceptibility to oxidation and distinct spectral signatures require precise analytical protocols. This guide synthesizes chemical shift trends, coupling constants (

Comparative Analysis: Steric & Electronic Signatures

The 31P NMR chemical shift (

Table 1: 31P NMR Chemical Shift Library (202 MHz,

/

)

| Compound Class | Species | Multiplicity | Notes | ||

| Secondary Phosphine | +20 to +25 | Doublet | ~200 - 250 | High Steric Bulk. Downfield shift due to deshielding by methyl groups. | |

| -55 to -65 | Doublet | ~200 - 220 | Linear Alkyl. Upfield shift typical of less hindered secondary alkyl phosphines. | ||

| -41.0 | Doublet | 215 | Aromatic reference. | ||

| Phosphine Oxide | +60 to +68 | Doublet | ~420 - 460 | Common oxidation impurity. Large | |

| +30 to +45 | Doublet | ~450 | Oxidation product of linear variant. | ||

| Metal Complex | +40 to +80 | Singlet | N/A | Singlet if H is removed/exchanged; complex multiplet if P-H remains. Downfield coordination shift ( |

Key Insight: The ~80 ppm difference between

(upfield, negative) and(downfield, positive) is a direct readout of the steric compression around the phosphorus atom. Do not confuse the positive shift of with an oxide; check the coupling constant ( ) to differentiate (Oxides have Hz; Phosphines have Hz).

Experimental Protocol: Anaerobic 31P NMR Acquisition

Secondary phosphines are pyrophoric or highly air-sensitive. The following protocol ensures spectral integrity by preventing in-tube oxidation, which often leads to false "oxide" peaks dominating the spectrum.

Phase 1: Sample Preparation (Glovebox/Schlenk Line)

-

Solvent: Use anhydrous

(Benzene-d6) or -

Concentration: 10–15 mg of complex in 0.6 mL solvent.

-

Vessel: Use a J. Young NMR tube (Teflon valve) for absolute air exclusion. Standard caps are insufficient for secondary phosphines.

Phase 2: Acquisition Parameters

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (

): Set to 2–5 seconds . Phosphorus has a long -

Sweep Width: -100 ppm to +150 ppm (covers both free ligand and metal complexes).

-

Coupled Scan (Critical): Always run a proton-coupled 31P scan (or zg without decoupling) if you suspect a secondary phosphine.

-

Why? To observe the doublet splitting (

). -

Result: A singlet in decoupled mode becomes a doublet in coupled mode, confirming the presence of the P-H bond.

-

Diagnostic Workflow & Logic

The following diagram illustrates the decision logic for assigning signals in a reaction mixture containing dibutylphosphine species.

Caption: Logic flow for distinguishing between linear/bulky free ligands, oxidation products, and metal complexes.

Data Interpretation: Coordination Shifts

When

-

Coordination Shift (

): The signal typically moves downfield (more positive) by 30–60 ppm relative to the free ligand.-

Example: Free

(+20 ppm)

-

-

Coupling to Metal:

-

Platinum (195Pt): Look for 195Pt satellites . The

is typically 2000–4000 Hz . -

Rhodium (103Rh): Look for doublet splitting with

Hz.

-

Troubleshooting "Ghost" Peaks

-

Signal at +65 ppm (Doublet,

Hz): This is Di-tert-butylphosphine oxide . It indicates air ingress. The large coupling constant confirms the P(V) oxidation state with a direct P-H bond. -

Broadened Signals: Often indicate dynamic exchange between the free ligand and the metal complex, or fluxional behavior of the bulky tert-butyl groups hindering rotation. Cool the sample to -40°C to resolve sharp peaks.

References

-

GIAO-DFT Protocols for 31P NMR

-

Secondary Phosphine Oxide Characterization

-

Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. (2017). Royal Society of Chemistry.

-

-

Frustrated Lewis Pair & Oxide Shifts

-

Carbon dioxide reduction by an Al–O–P frustrated Lewis pair. (2022). Chemical Science.

-

-

General 31P Shift Tables

-

31P Chemical Shifts of Tricoordinated Phosphorus. Bruker Almanac / Hebrew University NMR Tables.

-

Sources

A Comparative Guide to the Kinetic Profile of Dibutylphosphine-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Studies in Phosphine Organocatalysis

Nucleophilic phosphine catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions.[1][2] At the heart of these reactions lies the initial nucleophilic addition of a tertiary phosphine to an electrophilic starting material, generating a reactive zwitterionic intermediate that propels the catalytic cycle.[2] The choice of phosphine catalyst is paramount, as its electronic and steric properties profoundly influence the reaction rate, selectivity, and overall efficiency.

Kinetic studies are indispensable for elucidating reaction mechanisms and quantifying the performance of different catalysts. By measuring reaction rates under various conditions, we can determine key parameters such as rate constants and activation energies, providing a quantitative basis for catalyst comparison and selection. This guide focuses on dibutylphosphine, a representative dialkylphosphine, and benchmarks its kinetic profile against other commonly employed phosphine catalysts. While direct kinetic data for dibutylphosphine is not always available in the literature, we will draw comparisons with its close structural and electronic analog, tributylphosphine, and other relevant phosphines to provide a comprehensive analysis.

Understanding the Catalyst: Electronic and Steric Properties of Dibutylphosphine

The reactivity of a phosphine catalyst is primarily governed by two key factors: its nucleophilicity (an electronic property) and its steric bulk.

Electronic Properties: Nucleophilicity, the ability of the phosphine to donate its lone pair of electrons to an electrophile, is a critical determinant of the initial rate of catalysis. Generally, phosphines with higher electron density on the phosphorus atom are more nucleophilic. Trialkylphosphines, such as dibutylphosphine and tributylphosphine, are significantly more electron-rich and, therefore, more nucleophilic than their triarylphosphine counterparts like triphenylphosphine (PPh₃). This is due to the electron-donating nature of the alkyl groups. The pKa of the conjugate acid (R₃PH⁺) is often used as an indicator of the phosphine's basicity, which generally correlates with its nucleophilicity. While a specific pKa value for dibutylphosphine is not readily found in the literature, it is expected to be similar to that of tributylphosphine (pKa ≈ 8.4).

Steric Properties: The size of the substituents on the phosphorus atom influences the catalyst's ability to access the electrophilic center. While increased steric bulk can sometimes be beneficial for selectivity, it can also hinder the initial nucleophilic attack, thereby reducing the reaction rate. Dibutylphosphine, with two butyl groups, presents a moderate level of steric hindrance.

Comparative Kinetics in Key Phosphine-Catalyzed Reactions

We will now examine the kinetic performance of dibutylphosphine (and its proxy, tributylphosphine) in comparison to other phosphine catalysts in three major classes of reactions: the Michael Addition, the Morita-Baylis-Hillman (MBH) reaction, and [4+2] Annulation reactions.

The Phospha-Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Phosphines are excellent catalysts for this transformation.

Mechanistic Overview:

Caption: Generalized mechanism of a phosphine-catalyzed Michael addition.

Kinetic Comparison:

Recent kinetic studies on the phospha-Michael addition of various phosphines to ethyl acrylate have provided valuable quantitative data. The following table summarizes the second-order rate constants (k₂) for this reaction, highlighting the superior performance of trialkylphosphines.

| Phosphine Catalyst | Structure | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 20°C in CH₂Cl₂ |

| Tributylphosphine (proxy for Dibutylphosphine) | P(n-Bu)₃ | High (qualitative) |

| Triphenylphosphine | P(Ph)₃ | 1.1 x 10⁻⁴ |

| Trimethylphosphine | P(Me)₃ | 6.3 x 10⁻¹ |

| Triethylphosphine | P(Et)₃ | 1.6 x 10⁻¹ |

Note: While a precise k₂ value for tributylphosphine was not provided in the primary source, it is consistently reported to be a highly active catalyst for this reaction, suggesting a rate constant significantly higher than that of triphenylphosphine.[3]

Analysis: The data clearly demonstrates that trialkylphosphines are far more active catalysts for the Michael addition than triphenylphosphine. This is attributed to their higher nucleophilicity. The trend among the trialkylphosphines (trimethyl > triethyl) suggests that steric hindrance also plays a role, with less bulky phosphines exhibiting faster rates. Dibutylphosphine, being more sterically hindered than trimethyl- and triethylphosphine, would be expected to have a slightly lower rate constant, but still significantly higher than triphenylphosphine.

The Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction between an activated alkene and an aldehyde.[2][4] Both tertiary amines and phosphines can catalyze this transformation, with phosphines often exhibiting higher reactivity.[4]

Mechanistic Overview:

Caption: Simplified mechanism of the phosphine-catalyzed Morita-Baylis-Hillman reaction.

Kinetic Comparison:

| Phosphine Catalyst | Relative Reactivity (Qualitative) |

| Tributylphosphine (proxy for Dibutylphosphine) | High |

| Triphenylphosphine | Low to Moderate |

| Hexamethylphosphorous triamide (HMPT) | Very High |

Analysis: The higher reactivity of tributylphosphine compared to triphenylphosphine in the MBH reaction is again attributed to its greater nucleophilicity, which accelerates the initial Michael addition step.[5] HMPT, with its even higher nucleophilicity, further accelerates the reaction. The slow reaction rates often observed in MBH reactions can be a significant drawback, making the choice of a highly active catalyst like a trialkylphosphine crucial for practical applications.[3]

[4+2] Annulation Reactions

Phosphines can also catalyze various cycloaddition reactions, including [4+2] annulations, to construct six-membered rings.[6][7]

Mechanistic Overview:

Caption: General mechanism for a phosphine-catalyzed [4+2] annulation reaction.

Kinetic Comparison:

In the phosphine-catalyzed [4+2] annulation of α-alkylallenoates with activated olefins, the choice of phosphine catalyst can not only affect the reaction rate but also the regioselectivity of the product.[7]

| Phosphine Catalyst | Reaction Time (h) | Yield (%) |

| Tributylphosphine (proxy for Dibutylphosphine) | 14 | Ineffective |

| Triphenylphosphine | 120 | 85 (regioisomer) |

| Hexamethylphosphorous triamide (HMPT) | 14 | 98 |

Analysis: In this specific [4+2] annulation, tributylphosphine was found to be ineffective, while the less nucleophilic triphenylphosphine catalyzed the reaction to form a regioisomeric product.[7] The highly nucleophilic HMPT, however, was very effective, leading to a high yield of the desired product in a much shorter reaction time. This highlights that a simple correlation between nucleophilicity and catalytic activity does not always hold true. In some cases, the stability of key intermediates and the balance between different mechanistic pathways can be influenced by the phosphine's electronic and steric properties in more complex ways.

Experimental Protocols for Kinetic Studies

For researchers wishing to conduct their own kinetic studies of dibutylphosphine-catalyzed reactions, the following are generalized protocols for in-situ monitoring using NMR and UV-Vis spectroscopy.

Kinetic Monitoring by ¹H and ³¹P NMR Spectroscopy

Workflow:

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Detailed Protocol:

-

Sample Preparation: In a clean, dry NMR tube, dissolve the substrate and an internal standard in a deuterated solvent.

-

Initial Spectrum: Acquire a high-quality ¹H and ³¹P NMR spectrum of the starting materials before adding the catalyst.

-

Reaction Initiation: Inject a known amount of a stock solution of dibutylphosphine into the NMR tube, shake vigorously to ensure mixing, and immediately place the tube in the NMR spectrometer.

-

Data Acquisition: Set up an automated experiment to acquire spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

-

Data Processing: Process the spectra and integrate the signals corresponding to a non-overlapping peak of the starting material and the product.

-

Concentration Calculation: Use the integral values relative to the internal standard to calculate the concentration of the reactant and product at each time point.

-

Kinetic Analysis: Plot the concentration data versus time and fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant.

Kinetic Monitoring by UV-Vis Spectroscopy

This method is suitable for reactions where the starting material or product has a distinct UV-Vis absorbance profile.[8][9][10]

Workflow:

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Detailed Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for either the starting material or the product that does not overlap with other species in the reaction mixture.

-

Calibration Curve: Prepare a series of solutions of known concentrations of the absorbing species and measure their absorbance at the chosen wavelength to create a Beer-Lambert calibration curve.

-

Reaction Setup: In a quartz cuvette, mix the reactants in the appropriate solvent. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

-

Reaction Initiation: Inject a known amount of dibutylphosphine catalyst into the cuvette and start the data acquisition.

-

Data Collection: Record the absorbance at the chosen wavelength at regular time intervals.

-

Data Analysis: Use the Beer-Lambert law and the calibration curve to convert the absorbance data into concentration data. Plot the concentration versus time and determine the rate constant as described for the NMR method.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the kinetic profile of dibutylphosphine-catalyzed reactions, drawing on data from its close analog, tributylphosphine, and other phosphine catalysts. The evidence strongly suggests that dibutylphosphine is a highly active catalyst for a range of important organic transformations, particularly Michael additions and Morita-Baylis-Hillman reactions, owing to its high nucleophilicity.

However, the lack of specific, quantitative kinetic data for dibutylphosphine highlights an area for future research. Detailed kinetic studies on a broader range of dialkylphosphines would provide a more nuanced understanding of the interplay between electronic and steric effects in phosphine organocatalysis. Furthermore, the application of computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms and help in the rational design of new and improved phosphine catalysts.[11][12][13][14][15][16]

By combining rigorous kinetic experiments with modern computational tools, the field of phosphine organocatalysis is poised for continued growth, leading to the development of more efficient and selective catalysts for the synthesis of valuable molecules in the pharmaceutical and fine chemical industries.